1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid
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Overview
Description
Benzeneacetic acid, alpha-hydroxy-, compound with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1) is a complex organic compound. This compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and fluorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-, compound with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1) involves multiple steps:
Preparation of Benzeneacetic acid, alpha-hydroxy-: This can be synthesized through the oxidation of benzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Synthesis of 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone: This involves the reaction of 4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidine with 3-methoxyphenylacetic acid under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of benzeneacetic acid, alpha-keto-.
Reduction: Formation of benzeneacetic acid, alpha-hydroxy-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-, compound with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1) is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, affecting their function. The fluorophenyl groups can interact with hydrophobic pockets in enzymes, leading to inhibition or activation of enzymatic activity. The piperidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: Similar structure with a hydroxyl group on the alpha carbon.
Phenylacetic acid: Lacks the hydroxyl group but has a similar benzene ring structure.
4-Methoxymandelic acid: Contains a methoxy group similar to the compound .
Uniqueness
Benzeneacetic acid, alpha-hydroxy-, compound with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1) is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and interactions. The combination of hydroxyl, methoxy, and fluorophenyl groups provides a versatile platform for various scientific applications.
Properties
CAS No. |
128766-12-1 |
---|---|
Molecular Formula |
C38H41F2NO7 |
Molecular Weight |
661.7 g/mol |
IUPAC Name |
1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C30H33F2NO4.C8H8O3/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24;9-7(8(10)11)6-4-2-1-3-5-6/h4-13,20,25,35H,3,14-19H2,1-2H3;1-5,7,9H,(H,10,11) |
InChI Key |
CFGSQJHZJYGYQO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHR-5333 mandelate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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